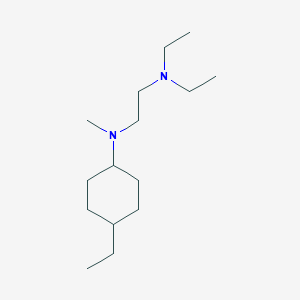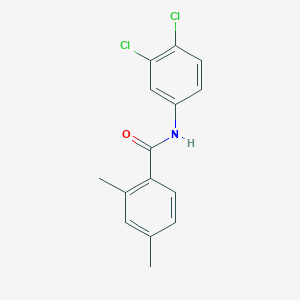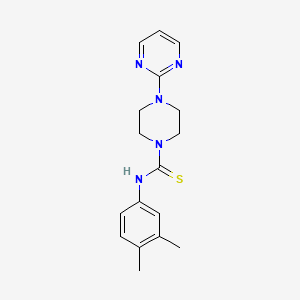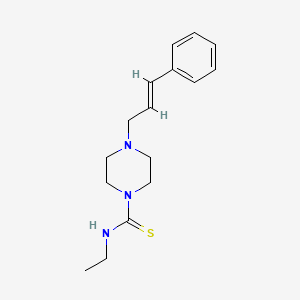![molecular formula C15H14F3N3O B5797150 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose homeostasis. In
Mécanisme D'action
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine exerts its inhibitory activity against 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine by binding to the enzyme's catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include increased insulin sensitivity, glucose uptake, and metabolic parameters in animal models of diabetes and obesity. The compound has also been found to suppress tumor growth and metastasis in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its specificity towards 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, which allows for targeted inhibition of the enzyme without affecting other phosphatases. However, the compound's low solubility in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments. Additionally, the lack of long-term safety data for the compound limits its potential for clinical use.
Orientations Futures
For research on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include investigating its potential therapeutic applications in other metabolic disorders such as fatty liver disease and cardiovascular disease. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in animal models and humans. Finally, the development of more potent and selective 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitors based on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine could lead to the development of new treatments for metabolic disorders and cancer.
Méthodes De Synthèse
The synthesis of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves the reaction of 2-chloro-4-phenyl-6-trifluoromethylpyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitor, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. The compound has been found to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, which can help to improve glucose homeostasis and prevent the development of type 2 diabetes. Additionally, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been shown to reduce body weight and improve metabolic parameters in animal models of obesity.
In cancer research, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been found to suppress tumor growth and metastasis by inhibiting the activity of key signaling pathways involved in cancer cell proliferation and survival. 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been shown to inhibit the growth of breast cancer cells and sensitize them to chemotherapy drugs.
Propriétés
IUPAC Name |
4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)19-14(20-13)21-6-8-22-9-7-21/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCXGRJKBSVDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

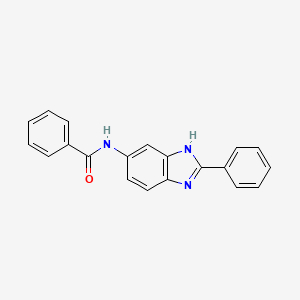
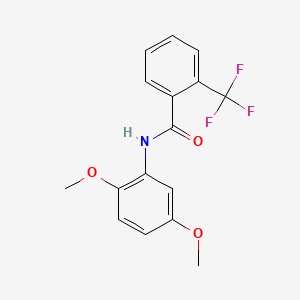
![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)
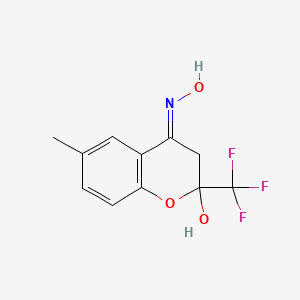
![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)
